molecular formula C17H27N3O2 B2522588 Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C CAS No. 1402667-09-7

Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C

Cat. No. B2522588
CAS RN: 1402667-09-7
M. Wt: 305.422
InChI Key: OMJJPQJLACOBFM-UHFFFAOYSA-N
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Description

Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a carbonyl group.

Mechanism of Action

The mechanism of action of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cell growth and division. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations of using Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C is its potential toxicity. It is important to handle the compound with care and take appropriate safety precautions when working with it.

Future Directions

There are several future directions for the study of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C. One potential direction is the development of new cancer treatments using Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C as a photosensitizer in photodynamic therapy. Another potential direction is the development of new antibiotics using Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C as a starting point for synthesis. Additionally, further research is needed to fully understand the mechanism of action of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C and its potential applications in other fields.
Conclusion:
In conclusion, Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has potential applications in various fields, including cancer treatment and antibiotic development. Its relatively simple synthesis method and availability make it an attractive candidate for further study. However, its potential toxicity must be taken into consideration when working with it. Further research is needed to fully understand the mechanism of action of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C and its potential applications in other fields.

Synthesis Methods

The synthesis of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C involves the reaction of 4-chloropyridine with 2-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl chloroformate to form the final compound. The synthesis of Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

Nccc1=CC=C(C=C1)N1ccn(CC1)C(=O)OC(C)(C)C has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-6-4-14(5-7-15)8-9-18/h4-7H,8-13,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJJPQJLACOBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate

CAS RN

1402667-09-7
Record name tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate
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